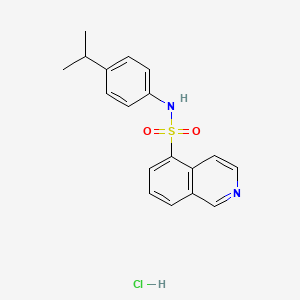

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

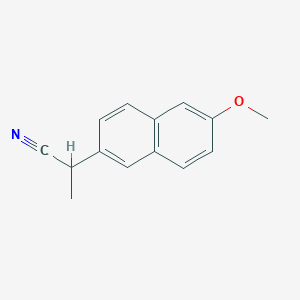

“(2-methyl-2,3-dihydro-1H-inden-2-yl)methanol” is a chemical compound with the CAS Number: 73739-59-0 . It has a molecular weight of 162.23 and its IUPAC name is this compound . The compound is in powder form .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-52 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a potential hydrogen source and C1 synthon, with significant applications in chemical synthesis and energy technologies. The utilization of methanol in organic synthesis, particularly through the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrates its central importance. This method, employing methanol as both a C1 synthon and H2 source, allows for the selective N-methylation of amines, yielding moderate to excellent results. The approach also supports the synthesis of pharmaceutical agents through late-stage functionalization, highlighting methanol's synthetic value (Naina Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol's role extends to industrial biotechnology, where it is considered a valuable feedstock for methylotrophic bacteria. These bacteria are capable of converting methanol into single-cell protein, showcasing the feasibility of using methanol as an alternative carbon source for economically competitive bioprocesses. The advancements in genetic engineering of methylotrophic bacteria highlight the potential of methanol for the development of fine and bulk chemicals, offering an environmentally friendly alternative to petrochemical-based processes (J. Schrader et al., 2009).

Methanol for Specialty Chemicals Production

The engineering of biological pathways to convert methanol into specialty chemicals in Escherichia coli exemplifies the innovative use of methanol. By integrating a superior NAD-dependent methanol dehydrogenase and ribulose monophosphate pathway enzymes, researchers demonstrated the conversion of methanol into biomass components and specialty chemicals, such as the flavanone naringenin. This achievement marks a significant step towards the in vivo conversion of methanol into valuable products, presenting methanol as a versatile substrate for chemical production (W. B. Whitaker et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally related to amphetamine and has been shown to have significant effects on the central nervous system .

Mode of Action

Given its structural similarity to amphetamine, it may interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine .

Biochemical Pathways

Based on its structural similarity to amphetamine, it may influence the release, reuptake, and metabolism of certain neurotransmitters in the brain .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its structural similarity to amphetamine, it may stimulate the release of certain neurotransmitters, inhibit their reuptake, and/or alter their metabolic breakdown, potentially leading to increased neurotransmitter activity in the brain .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially influence its stability and activity .

properties

IUPAC Name |

(2-methyl-1,3-dihydroinden-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDOAMHNLEBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)

![1',2'-Dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/no-structure.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)